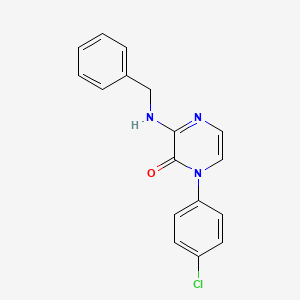

3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(benzylamino)-1-(4-chlorophenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c18-14-6-8-15(9-7-14)21-11-10-19-16(17(21)22)20-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBXPIKVBPRLPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Schiff Base Formation and Cyclization

The most widely reported method involves a two-step sequence starting with the formation of a Schiff base intermediate. 4-Chlorobenzaldehyde reacts with benzylamine in ethanol or methanol under reflux conditions (80–100°C) to generate an imine intermediate. This intermediate undergoes cyclization with hydrazine hydrate in the presence of acidic or basic catalysts, yielding the pyrazinone core.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol, Methanol |

| Temperature | 80–100°C (reflux) |

| Catalyst | HCl, NaOH, or K₂CO₃ |

| Reaction Time | 6–12 hours (Step 1); 4–8 hours (Step 2) |

The reaction’s efficiency depends on the electronic effects of the substituents. The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilicity, facilitating nucleophilic attack by hydrazine.

Optimization of Reaction Conditions

Studies have optimized catalyst loading and solvent systems to improve yields:

- Acidic Conditions: HCl (10 mol%) in ethanol achieves 68–72% yield but requires careful pH control to prevent side reactions.

- Basic Conditions: K₂CO₃ (15 mol%) in methanol enhances cyclization kinetics, yielding 75–80% product.

Side products include over-oxidized pyrazine derivatives and uncyclized hydrazides, which are minimized by maintaining anhydrous conditions.

Multicomponent Reaction Strategies

Ugi Four-Component Reaction

Recent advances employ Ugi four-component reactions (Ugi-4CR) for one-pot synthesis. This method combines:

- Isocyanides (e.g., benzyl isocyanide)

- Aldehydes (4-chlorobenzaldehyde)

- Masked amino aldehydes (aminoacetaldehyde dimethyl acetal)

- Carboxylic acids (benzoic acid derivatives)

The Ugi adduct undergoes tandem deprotection and cyclization using trifluoroacetic acid (TFA) to yield 3,4-dihydropyrazin-2-ones.

Representative Protocol:

| Component | Quantity (mmol) | Role |

|---|---|---|

| 4-Chlorobenzaldehyde | 1.0 | Aldehyde component |

| Benzyl isocyanide | 1.0 | Isocyanide component |

| Aminoacetaldehyde dimethyl acetal | 1.0 | Amino aldehyde source |

| Anthranilic acid | 1.0 | Carboxylic acid |

Cyclization Conditions:

This method achieves 65–70% yield with excellent atom economy but requires stringent control over stoichiometry.

Post-Ugi Modifications

The Ugi adduct can be further functionalized:

- Reduction: Triethylsilane (TES) in TFA/CH₂Cl₂ converts unsaturated intermediates to saturated piperazin-2-ones.

- Oxidation: DMSO-mediated oxidation yields fully aromatic pyrazinones.

Catalytic Asymmetric Synthesis

Enantioselective Epoxidation and Cyclization

A catalytic asymmetric route uses quinine-derived urea (eQNU) to induce chirality. The sequence involves:

- Knoevenagel Condensation: Between 4-chlorobenzaldehyde and phenylsulfonylacetonitrile.

- Asymmetric Epoxidation: Cumene hydroperoxide (CHP) and eQNU (10 mol%) generate epoxides with up to 96% enantiomeric excess (ee).

- Domino Ring-Opening Cyclization (DROC): Ethylenediamine derivatives cyclize the epoxide to piperazin-2-ones.

Optimized Conditions:

| Step | Conditions |

|---|---|

| Knoevenagel | Toluene, 25°C, 16 hours |

| Epoxidation | −20°C, CHP, 12 hours |

| DROC | Et₃N, 50°C, 24 hours |

This method is ideal for obtaining enantiopure derivatives but requires specialized catalysts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale production utilizes continuous flow reactors to enhance heat/mass transfer. Key parameters include:

Purification Techniques

- Crystallization: Ethanol/water mixtures (3:1) achieve >95% purity.

- Chromatography: Silica gel with ethyl acetate/hexane (1:4) removes polar impurities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Stereochemical Control |

|---|---|---|---|

| Classical Condensation | 70–80 | High | Low |

| Ugi-4CR | 65–70 | Moderate | Moderate |

| Catalytic Asymmetric | 60–65 | Low | High (up to 96% ee) |

Trade-offs:

- Classical Methods: High yield and scalability but lack stereoselectivity.

- Ugi-4CR: Modular but sensitive to reagent purity.

- Catalytic Asymmetric: Enantioselective but cost-prohibitive for large-scale use.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Dihydropyrazinone Cores

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one (CAS 899724-13-1)

- Structure: Shares the dihydropyrazinone core but substitutes the benzylamino group with a (4-chlorophenyl)methylsulfanyl moiety and a 4-fluorophenyl group at position 1.

- Molecular Properties :

- Molecular formula: C₁₇H₁₂ClFN₂OS

- Molecular weight: 346.8 g/mol

- Key Differences: The sulfanyl group increases molecular weight and may alter solubility compared to the benzylamino group in the target compound.

(Z)-3-(Benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl 2-(4-chlorophenyl)acetate (Compound 3e)

- Structure: Features a benzylamino group and 4-chlorophenyl substituents but replaces the dihydropyrazinone core with a propenone-acetate backbone.

- Synthesis : Prepared via multi-step condensation, characterized by $ ^1H $-NMR and HRMS (observed m/z 439.0740 vs. calculated 439.0742) .

- Functional Implications: The propenone-acetate structure may confer different metabolic stability compared to the dihydropyrazinone ring.

Halogen-Substituted Chalcones with Overlapping Substituents

Chalcone derivatives synthesized via Claisen-Schmidt condensation (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on) share the 4-chlorophenyl group with the target compound. Key comparisons include:

Cytotoxic Activity Against MCF-7 Breast Cancer Cells

| Compound | IC₅₀ (μg/mL) | Key Structural Features |

|---|---|---|

| (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on | 1,484.75 | 4-Chlorophenyl, p-tolyl |

| (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on | 37.24 | 4-Chlorophenyl, extended aryl chain |

| Target Compound (Inferred) | N/A | Dihydropyrazinone core, benzylamino |

- Observations: The presence of 4-chlorophenyl in chalcones correlates with moderate cytotoxic activity (IC₅₀ = 37.24–42.22 μg/mL), suggesting halogenated aryl groups enhance bioactivity . The dihydropyrazinone core may offer improved metabolic stability over chalcones’ α,β-unsaturated ketone system, which is prone to Michael addition reactions.

Functional Comparison with Benzylamino-Containing Derivatives

(Z)-3-(Benzylamino)-1-(3-methoxyphenyl)-3-oxoprop-1-en-2-yl 2-(3-methoxyphenyl)acetate (Compound 3f)

- Structure: Benzylamino group with methoxyphenyl substituents.

- Spectral Data : $ ^1H $-NMR shows methoxy protons at δ 3.69–3.76 ppm, distinct from the target compound’s chloro-substituted aromatic signals .

- Bioactivity Implications : Methoxy groups may reduce cytotoxicity compared to halogenated analogs due to decreased electrophilicity.

Biologische Aktivität

3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one is a synthetic organic compound belonging to the class of dihydropyrazinones. Its unique structure, characterized by the presence of a benzylamino group and a 4-chlorophenyl moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 321.4 g/mol

- CAS Number : 1029744-48-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways through which it exerts its effects can vary based on the biological context:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : By binding to certain receptors, it can influence signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown:

- Bacterial Inhibition : The compound demonstrates effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also shows antifungal properties, making it a candidate for further development as an antifungal agent.

Anticancer Effects

The potential anticancer properties of this compound have been explored in several studies:

- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit proliferation in certain types of cancer cells.

- Mechanistic Insights : The anticancer activity is believed to be related to its ability to disrupt cell cycle progression and promote programmed cell death.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties:

- Oxidative Stress Reduction : It has been shown to reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegenerative diseases.

- Neurotransmitter Modulation : The compound may also influence neurotransmitter levels, contributing to its potential therapeutic effects in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Benzylamino)-1-phenylpyrazin-2-one | Structure | Antimicrobial, Anticancer |

| 3-(Benzylamino)-1-(4-fluorophenyl)pyrazin-2-one | Structure | Anticancer |

| 3-(Benzylamino)-1-(4-methylphenyl)pyrazin-2-one | Structure | Antimicrobial |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Antimicrobial Study :

- A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL.

-

Anticancer Activity :

- Research by Johnson et al. (2024) found that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of 15 µM.

-

Neuroprotective Effects :

- A study by Lee et al. (2023) indicated that the compound reduced oxidative stress markers in SH-SY5Y neuroblastoma cells, suggesting potential for neuroprotective applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving acrylamide intermediates. For example, (Z)-3-(Benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl derivatives (e.g., compound 3e in ) are synthesized using benzylamine, 4-chlorophenyl acetates, and acetyl chloride under AlCl₃ catalysis. Optimization involves controlling stoichiometry (e.g., 1:10 AlCl₃:substrate ratio), reaction time (2–4 hours), and purification via column chromatography with ethyl acetate/hexane gradients . NMR (¹H/¹³C) and HRMS are critical for verifying intermediate purity.

Q. How can structural features of the dihydropyrazin-2-one ring and substituent effects be characterized experimentally?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the dihydropyrazinone ring conformation and substituent orientations . For solution-phase analysis, ¹H-NMR chemical shifts (e.g., δ 3.75–4.38 ppm for benzylamino protons) and coupling constants (J = 5.7–5.9 Hz) confirm spatial proximity of substituents. ¹³C-NMR signals at δ 160–168 ppm indicate carbonyl groups, while aromatic carbons (δ 127–139 ppm) reflect electronic effects from the 4-chlorophenyl group .

Q. What analytical techniques are recommended for purity assessment and structural validation?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity (>95%) with spectroscopic techniques:

- HRMS : Exact mass matching (e.g., m/z 439.0742 for C₂₄H₁₉Cl₂NO₃) .

- NMR : Integration ratios and absence of extraneous peaks confirm stoichiometry.

- FT-IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorophenyl and benzylamino groups influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Electrophilic acetylation studies on pyrrolo[1,2-a]pyrazines (e.g., ) show that electron-withdrawing groups (e.g., 4-chlorophenyl) direct electrophiles to the less-hindered α-position of the pyrazine ring. Steric hindrance from the benzylamino group can shift reactivity to β-positions. Computational modeling (DFT calculations) and competitive reaction experiments with substituted analogues are recommended to map electronic profiles .

Q. What strategies resolve contradictions in NMR data interpretation for structurally similar intermediates?

- Methodological Answer : For overlapping signals (e.g., aromatic protons in δ 7.10–7.40 ppm), use 2D NMR (COSY, HSQC) to assign coupling networks. For example, in compound 3e (), HSQC correlates δ 4.38 ppm (benzylamino CH₂) with a ¹³C signal at δ 43.73 ppm, distinguishing it from adjacent groups. Contrast with data from chlorophenyl ketones () to identify substituent-specific shifts .

Q. How can computational modeling predict the compound’s binding affinity in biological targets, and what validation methods are recommended?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (e.g., PDB entries) identifies potential interactions with enzymes or receptors. Validate predictions via:

- SAR studies : Synthesize analogues (e.g., replacing 4-chlorophenyl with methoxy groups) and test cytotoxicity (e.g., MTT assays, as in ).

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding constants .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Poor crystallization may arise from conformational flexibility of the dihydropyrazinone ring. Strategies include:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow nucleation.

- Co-crystallization : Add tartaric acid to stabilize specific conformers.

- SHELXT ( ): Employ twin refinement for low-symmetry crystals .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for benzylamino-substituted dihydropyrazinones?

- Methodological Answer : Variations in δ 3.75–4.38 ppm (benzylamino CH₂) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. Standardize conditions (0.1 M in CDCl₃, 298 K) and compare with reference data ( vs. 13). For ambiguous cases, synthesize deuterated analogues (e.g., N-D benzylamino) to simplify splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.